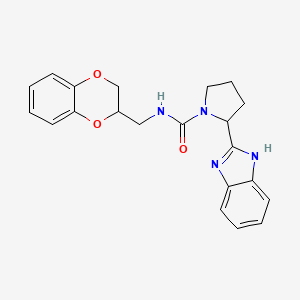
2-(1H-benzimidazol-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)pyrrolidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-1,3-BENZIMIDAZOL-2-YL)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLMETHYL)-1-PYRROLIDINECARBOXAMIDE is a complex organic compound that features a benzimidazole ring, a benzodioxin moiety, and a pyrrolidinecarboxamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-BENZIMIDAZOL-2-YL)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLMETHYL)-1-PYRROLIDINECARBOXAMIDE typically involves multi-step organic synthesis. The process may start with the preparation of the benzimidazole core, followed by the introduction of the benzodioxin group and finally the attachment of the pyrrolidinecarboxamide moiety. Common reagents and conditions include:
Benzimidazole formation: Condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Benzodioxin introduction: Cyclization reactions involving catechols and epoxides.
Pyrrolidinecarboxamide attachment: Amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize environmental impact.
化学反应分析
Types of Reactions
2-(1H-1,3-BENZIMIDAZOL-2-YL)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLMETHYL)-1-PYRROLIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s properties.
Substitution: Replacement of one functional group with another, often used to create derivatives with different activities.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 2-(1H-1,3-BENZIMIDAZOL-2-YL)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLMETHYL)-1-PYRROLIDINECARBOXAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Binding to active sites: Inhibiting or activating enzyme activity.
Modulating receptor activity: Acting as an agonist or antagonist.
Altering signaling pathways: Affecting cellular processes and functions.
相似化合物的比较
Similar Compounds
2-(1H-1,3-BENZIMIDAZOL-2-YL)-1-PYRROLIDINECARBOXAMIDE: Lacks the benzodioxin moiety.
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLMETHYL)-1-PYRROLIDINECARBOXAMIDE: Lacks the benzimidazole ring.
2-(1H-1,3-BENZIMIDAZOL-2-YL)-N-METHYL-1-PYRROLIDINECARBOXAMIDE: Lacks the benzodioxin moiety and has a methyl group instead.
Uniqueness
The uniqueness of 2-(1H-1,3-BENZIMIDAZOL-2-YL)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLMETHYL)-1-PYRROLIDINECARBOXAMIDE lies in its combination of structural features, which may confer unique biological activities and chemical properties compared to its analogs.
属性
分子式 |
C21H22N4O3 |
|---|---|
分子量 |
378.4 g/mol |
IUPAC 名称 |
2-(1H-benzimidazol-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C21H22N4O3/c26-21(22-12-14-13-27-18-9-3-4-10-19(18)28-14)25-11-5-8-17(25)20-23-15-6-1-2-7-16(15)24-20/h1-4,6-7,9-10,14,17H,5,8,11-13H2,(H,22,26)(H,23,24) |
InChI 键 |
CFOKLRNHPMGPJO-UHFFFAOYSA-N |
规范 SMILES |
C1CC(N(C1)C(=O)NCC2COC3=CC=CC=C3O2)C4=NC5=CC=CC=C5N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B10985410.png)
![2-(1-oxophthalazin-2(1H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B10985426.png)
![N-[(3-acetyl-1H-indol-1-yl)acetyl]glycylglycine](/img/structure/B10985427.png)
![2-[(3-methylbutyl)amino]-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B10985430.png)
![N-(2-{[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B10985436.png)
![(4,7-dimethoxy-1-methyl-1H-indol-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B10985448.png)
![3-(4-methoxy-1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B10985455.png)
![2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B10985458.png)
![1-{[2-(4-Chlorophenyl)quinolin-4-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B10985469.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(1-methyl-1H-benzimidazol-2-yl)piperidine-1-carboxamide](/img/structure/B10985477.png)
![methyl N-({5-fluoro-2-[(pyrrolidin-1-ylcarbonyl)amino]phenyl}carbonyl)glycinate](/img/structure/B10985482.png)
![1-Methyl-N~4~-{3-[2-(methylsulfanyl)ethyl]-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-7-YL}-1H-indole-4-carboxamide](/img/structure/B10985486.png)
![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N~2~-[(1,1-dioxidotetrahydro-3-thiophenyl)carbamoyl]alaninamide](/img/structure/B10985499.png)
![3-(4-chlorophenyl)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}-4-(1H-tetrazol-1-yl)butan-1-one](/img/structure/B10985501.png)
